Compound Description: 2-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-1,3-thiazol-4(5H)-one is a crystallized structure whose vibrational profiling has been studied using FTIR, FT-Raman, and density functional theory (DFT) calculations []. This compound exhibits potential biological activities and has been investigated for its binding ability with proteins like Parathyroid hormone secretion stimulant and neuropeptide protein [].
Compound Description: AZD3229 is a potent pan-KIT mutant inhibitor identified and optimized through structure-based design []. It exhibits potent single-digit nM growth inhibition across a broad cell panel and demonstrates excellent cross-species pharmacokinetics []. This compound is under investigation for the treatment of gastrointestinal stromal tumors (GISTs) [].
Compound Description: 6-Methyl-1-(nitromethyl)-4-(propan-2-yl)naphthalene is a synthetic compound derived from a mixture of α-himachalene, β-himchalene, and γ-himchalene []. The compound's structure and its relationship to the starting materials have been characterized by crystallography [].
Compound Description: QMMSB and QMiPSB are synthetic cannabinoid receptor agonists (SCRAs) []. Their metabolic pathways and potential for toxicological screenings have been investigated [].
Compound Description: Two isopropyl (3-methyl-1-oxo-1-((1-((4-(prop-2-yn-1-yloxy)phenyl)thio)propan-2-yl)amino)butan-2-yl)carbamate diastereomers have been isolated and their fungicidal activities investigated []. Notably, one diastereomer exhibited remarkably high activities against Phytophthora capsici, surpassing the efficacy of the positive control dimethomorph [].
Compound Description: This compound is an ester synthesized from L-menthol and Phenibut and was investigated for its potential anticonvulsant properties [].
Compound Description: This compound's crystal structure was determined, revealing a twisted conformation with a dihedral angle of 53.5° between the benzene rings [].
[4-(Propan-2-yl)Phenyl]Carbamic acid (PPCA)
Compound Description: PPCA is a hypothetical compound identified as a potential tyrosine hydroxylase (TH) inhibitor through a comparative molecular docking approach [, ]. It demonstrates comparable binding interactions with human TH to the original substrate, L-tyrosine []. Further investigations into its potential as a candidate therapeutic for Parkinson's disease and related disorders are suggested [, ].
3,5-bis(propan-2-yl)-1H-pyrazol-4-amine
Compound Description: The crystal structure of this compound has been reported [].
Compound Description: The crystal structure of this compound, characterized by weak C—H⋯O interactions and π–π stacking interactions, has been reported [].
Compound Description: This compound's crystal structure has been elucidated, revealing a pyrazole ring in an envelope conformation and the presence of weak C—H⋯O hydrogen bonds [].
Compound Description: IQP is a newly synthesized molecule structurally similar to papaverine []. It exhibits muscle relaxant properties by potentially blocking Ca2+ influx and activating a cAMP-dependent signal cascade [].
Compound Description: HTL22562 is a highly potent and selective CGRP receptor antagonist discovered through structure-based drug design []. It exhibits excellent metabolic stability, solubility, and favorable pharmacokinetic properties, making it a potential candidate for treating acute migraine [].
Compound Description: These novel derivatives were designed and synthesized based on previously reported compounds and demonstrated antibacterial activity against Gram-positive bacteria, including drug-resistant strains []. One compound (7j) exhibited an 8-fold stronger inhibitory effect than linezolid, a known antibacterial agent [].
Compound Description: This series of compounds was synthesized from isonicotinohydrazide and designed to incorporate a pyrimidine ring for potential therapeutic applications []. The compounds were evaluated for antitubercular, antimalarial, and antiprotozoal activities [].
Compound Description: P7C3 functions as a nicotinamide phosphoribosyltransferase (Nampt) activator []. Its therapeutic potential for treating diabetes and cardiovascular diseases has been investigated, revealing cardioprotective effects through Nampt activation and improved NAD+/NADH ratios [].
Compound Description: This series of pyridopyrimidine derivatives was synthesized and evaluated for their antioxidant potency using DPPH and nitric oxide inhibition assays []. Compounds with electron-releasing or electron-withdrawing groups at specific positions exhibited promising antioxidant activities [].
1‐(Pyrrolidin‐2‐yl)propan‐2‐one Derivatives
Compound Description: Two derivatives of 1-(pyrrolidin-2-yl)propan-2-one were investigated for their deoxyribonuclease I (DNase I) inhibitory properties []. The compounds exhibited moderate inhibitory activity, and molecular docking studies revealed key interactions with DNase I residues [].
Compound Description: A 1:1 epimeric mixture of this imidazolidin-4-one derivative was synthesized and characterized, providing insights into its molecular and crystal structure [].
Compound Description: PZ-1150 is a novel 5-HT7 receptor antagonist with antidepressant-like and anxiolytic properties []. Its metabolic pathways were investigated using in vitro and in silico approaches [].
Compound Description: Brivanib alaninate is an amino acid ester prodrug of the dual vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1) kinase inhibitor BMS-540215 []. It was designed to improve the aqueous solubility and oral bioavailability of the parent compound and has advanced to phase II clinical trials [].
Compound Description: These cyclodidepsipeptides are potent inhibitors of xanthine oxidase [, ]. Their toxicological potential was investigated using in vitro and in silico methods, suggesting a good probability of safe biological intake [, ].
Compound Description: This compound was synthesized with a focus on optimizing yield and purity, achieving a total yield of 61.1% and a purity of 96.5% [].
Compound Description: The crystal structure of this pyrimidine derivative, characterized by O—H⋯O hydrogen bonds and C—H⋯O interactions, has been reported [].
Compound Description: This compound represents the first member of a new substance class and has been synthesized and characterized by X-ray crystallography [].
Compound Description: This series of novel biheterocyclic compounds was synthesized through cyclocondensation reactions []. The structures were characterized using NMR spectroscopy and mass spectrometry [].
Compound Description: These compounds were designed as inhibitors targeting imidazole glycerol phosphate dehydratase (IGPD) in plants and exhibited moderate to good herbicidal activities [].
Compound Description: A series of these derivatives was synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains, including M. tuberculosis []. Many of these compounds demonstrated good to moderate antibacterial activity, with some exhibiting excellent antitubercular activity [].
Compound Description: BMS-566419 is a potent acridone-based inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor with potential for treating transplant rejection []. It was developed as an alternative to mycophenolate mofetil (MMF), aiming to reduce gastrointestinal toxicity [].
Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor identified as a structurally diverse backup for a previously discovered GlyT1 inhibitor []. It exhibits potent GlyT1 inhibitory activity and favorable pharmacokinetic properties, leading to increased cerebrospinal fluid (CSF) glycine concentrations in rats [].
Properties
CAS Number
1621222-59-0
Product Name
4-(propan-2-yl)-2-(tributylstannyl)pyrimidine
Molecular Formula
C19H36N2Sn
Molecular Weight
411.2
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.